molecular formula C14H15NO2 B13468759 6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Katalognummer: B13468759
Molekulargewicht: 229.27 g/mol
InChI-Schlüssel: SPPLOJQBJNNLFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is a spirocyclic compound characterized by a unique structure that includes a spiro junction, an oxirane ring, and a methoxyphenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of 4-methoxybenzyl cyanide with an appropriate epoxide under basic conditions to form the spirocyclic compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors to control reaction conditions precisely and improve scalability. The use of protecting groups and subsequent deprotection steps may also be employed to enhance the overall efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMSO or THF.

Major Products Formed

    Oxidation: Formation of 6-(4-Hydroxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile.

    Reduction: Formation of 6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds and as a precursor in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for specific targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to the presence of the methoxyphenyl group and the nitrile functionality, which provide distinct chemical reactivity and potential biological activity compared to other spirocyclic compounds.

Eigenschaften

Molekularformel

C14H15NO2

Molekulargewicht

229.27 g/mol

IUPAC-Name

6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

InChI

InChI=1S/C14H15NO2/c1-16-12-4-2-11(3-5-12)14(8-15)6-13(7-14)9-17-10-13/h2-5H,6-7,9-10H2,1H3

InChI-Schlüssel

SPPLOJQBJNNLFA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2(CC3(C2)COC3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.